4-[2-(3-Aminophenyl)propan-2-yl]phenol
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Overview
Description
4-[2-(3-Aminophenyl)propan-2-yl]phenol is an organic compound characterized by the presence of an amino group and a phenolic hydroxyl group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Aminophenyl)propan-2-yl]phenol typically involves the reaction of 3-nitrophenylpropan-2-ol with phenol under specific conditions. The nitro group is then reduced to an amino group using a reducing agent such as hydrazine monohydrate in the presence of a catalyst like palladium on carbon . The reaction is carried out under reflux conditions for an extended period to ensure complete reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The crude product is usually purified by recrystallization from suitable solvents such as methanol .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Aminophenyl)propan-2-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrazine monohydrate in the presence of palladium on carbon is commonly used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-[2-(3-Aminophenyl)propan-2-yl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(3-Aminophenyl)propan-2-yl]phenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenolic hydroxyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(3-amino-4-hydroxyphenyl)propane: Known for its applications in polymer chemistry.
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: Used in early discovery research.
2-(3-aminophenyl)propan-2-ol:
Uniqueness
4-[2-(3-Aminophenyl)propan-2-yl]phenol is unique due to its specific combination of an amino group and a phenolic hydroxyl group, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
4-[2-(3-aminophenyl)propan-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-15(2,11-6-8-14(17)9-7-11)12-4-3-5-13(16)10-12/h3-10,17H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUKVWGPYSCWQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601616 |
Source
|
Record name | 4-[2-(3-Aminophenyl)propan-2-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111780-38-2 |
Source
|
Record name | 4-[2-(3-Aminophenyl)propan-2-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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